Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate
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Description
Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate, commonly known as MDG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDG is a glycine derivative that has been synthesized using various methods and has shown promising results in several studies.
Scientific Research Applications
Polymer Electrolyte Synthesis
Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate finds application in the synthesis of polymer electrolytes. A study by Kim et al. (2011) demonstrated the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. The method involves an activated fluorophnyl-amine reaction, followed by methylation, offering precise control of cation functionality without deleterious side reactions.
Glycolipid and Polysaccharide Analysis
The compound is used in the effective permethylation of complex carbohydrates, crucial for understanding their chemical structures, as noted by Hakomori (1964). This process is significant for determining specificities of hormones, immunity, biological transport, and various pathological phenomena.
Amino Acid Analysis
In amino acid analysis, Moore (1968) described the use of the compound as a solvent for the ninhydrin reaction. This approach is preferable to traditional methods, offering a chemically preferable and relatively nontoxic substitute with improved stability.
Organometallic Chemistry
Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate is used in organometallic chemistry. For instance, Klein et al. (2005) investigated the occurrence of cis or trans configurations in square planar diarylbis(dimethyl sulfoxide)platinum(II) complexes, demonstrating its role in identifying configurational isomers.
Proton Conductivity Studies
In the field of proton conductivity, Miyatake et al. (1997) synthesized and characterized poly(thiophenylenesulfonic acid) using the compound. This novel class of polyaromatic electrolyte exhibits excellent proton conductivity due to high carrier concentration.
Photodecarboxylative Additions
Gallagher et al. (2010) explored the photoreactions involving N,N-dimethylated α-amino acid salts and N-methylphthalimide, dominated by photoreduction and acetone trapping. Only, N-phenyl glycinate underwent photodecarboxylative addition in a moderate yield.
properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-9-10-16(14(2)11-13)18(12-17(19)22-3)23(20,21)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCCKLWRJVYMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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